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Compound of Interest

Compound Name: 3,5,7-Trihydroxy-8-methoxyflavone

CAS No.: 5928-42-7

Cat. No.: B386291

Get Quote

As drug development increasingly looks to natural product scaffolds for novel therapeutics,

polymethoxyflavones (PMFs) and specifically C8-methoxylated flavones have emerged as

highly privileged structures. The introduction of a methoxy (-OCH₃) group at the C8 position of

the flavone A-ring fundamentally alters the molecule's steric profile, lipophilicity, and electronic

distribution.

This guide provides a comprehensive, objective comparison of C8-methoxylated flavones (such

as wogonin and tangeretin) against their non-methoxylated or polyhydroxylated counterparts

(such as baicalein and scutellarein tetramethyl ether). By dissecting the causality behind these

structural changes, researchers can better leverage the C8-methoxy moiety in rational drug

design.

Mechanistic Causality: The "Why" Behind C8-
Methoxylation
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The pharmacological shift induced by C8-methoxylation is not merely a function of added

mass; it is a profound alteration of the molecule's 3D interactome.

Steric Bulk and Target Pocket Conformation
The C8 position on the flavone A-ring is situated adjacent to the heterocyclic oxygen (O1) and

the C7 substituent. Adding a methoxy group here creates significant steric hindrance.

The Liability of Steric Clashes: In the context of voltage-gated calcium channels (CaV1.2),

this steric bulk can be a liability. Molecular docking and electrophysiological studies reveal

that the C8-methoxy group in tangeretin induces the displacement of the Met1490 sidechain

within the channel pore. This displacement reduces the binding affinity, explaining why its

non-C8-methoxylated analog, scutellarein tetramethyl ether (TME), exhibits superior

vasorelaxant and spasmolytic activity[1].

The Advantage of Scaffold Directing: Conversely, in kinase inhibition, this same steric bulk

can lock the flavone into an optimal conformation. For example, the C8-methoxy group in

wogonin (5,7-dihydroxy-8-methoxyflavone) directs the molecule into the ATP-binding pocket

of Cyclin-Dependent Kinase 8 (CDK8) without participating directly in hydrogen bonding,

acting instead as a hydrophobic anchor[2].

Lipophilicity vs. Antioxidant Capacity
Polyhydroxylated flavones like baicalein (5,6,7-trihydroxyflavone) possess a pyrogallol-like A-

ring, making them exceptional hydrogen donors and potent direct reactive oxygen species

(ROS) scavengers. However, this comes at the cost of poor membrane permeability.

Substituting the C8-hydroxyl for a methoxy group (as seen in wogonin) dramatically increases

lipophilicity. While this reduces direct radical scavenging activity, it enhances cellular uptake

and shifts the molecule's bioactivity toward intracellular signaling modulation (e.g., PI3K/AKT

downregulation and IL-10 upregulation)[3].
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Caption: Logical SAR pathways illustrating the dual pharmacological impact of C8-

methoxylation.

Comparative Performance Data
To objectively evaluate the impact of the C8-methoxy group, we must compare the

experimental performance of these compounds across distinct biological targets.
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Compound
Substitution
Pattern

Primary Target
/ Assay

Performance
(IC₅₀ / EC₅₀)

SAR Insight

Baicalein 5,6,7-triOH
DPPH Radical

Scavenging

Highly Active

(IC₅₀ < 10 μM)

Lack of

methylation

maximizes H-

atom transfer

capacity[3].

Wogonin 5,7-diOH-8-OMe
CDK8 Kinase

Inhibition

~5.9 μM (Natural

Hit)

C8-OMe

provides

hydrophobic

anchoring;

serves as a

scaffold for sub-

nM synthetic

leads[2].

Lead Cmpd 85

Wogonin

Synthetic

Derivative

CDK8 Kinase

Inhibition
56 nM

Optimization of

the wogonin

scaffold yields

potent anti-

inflammatory

agents[2].

Scutellarein TME
5,6,7,4'-

tetraOMe

CaV1.2 Channel

Blockade

High

Vasorelaxation

Optimal fit within

the channel pore

due to the

absence of C8

steric bulk[1].

Tangeretin
5,6,7,8-OMe,4'-

OMe

CaV1.2 Channel

Blockade

Moderate

Vasorelaxation

C8-OMe

displaces

Met1490, slightly

reducing overall

channel blocking

efficacy[1].
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Experimental Methodologies & Self-Validating
Protocols
To rigorously study the SAR of C8-methoxylated flavones, researchers must synthesize specific

demethylated analogs and test them in robust bioassays. Below are field-proven protocols

designed with internal validation steps.

Protocol A: BCl₃-Mediated Selective Demethylation of
C8-Methoxy Groups
To prove that the C8-methoxy group is responsible for a specific biological effect, one must

synthesize the C8-OH analog. Boron trichloride (BCl₃) is uniquely suited for this because it

selectively cleaves sterically hindered methoxy groups. The relief of peri-steric strain drives the

thermodynamics of this specific cleavage[4].

Step-by-Step Workflow:

Preparation: Dissolve the C8-methoxylated flavone (e.g., 1.0 mmol) in anhydrous

dichloromethane (DCM, 10 mL) under an inert argon atmosphere. Cool the reaction flask to

-78 °C using a dry ice/acetone bath.

Reagent Addition: Slowly add BCl₃ (1.0 M in DCM, 3.0 equivalents) dropwise over 15

minutes. The Lewis acidic boron coordinates with the adjacent carbonyl and the sterically

strained C8 ether oxygen.

Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over an

additional 2 hours.

Quenching: Carefully quench the reaction by adding ice-cold methanol (5 mL) dropwise to

destroy excess BCl₃. Concentrate under reduced pressure.

Self-Validation (Analytical QC):

Mass Spectrometry: Run LC-MS. The product peak must show a mass shift of exactly -14

Da (loss of a -CH₂ unit) compared to the starting material.
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NMR Spectroscopy: Perform ¹H-NMR. The disappearance of a 3H singlet at ~3.8–4.0 ppm

confirms the loss of the methoxy group. Use 2D HMBC to confirm the remaining methoxy

groups are intact.

Protocol B: High-Throughput CDK8 Kinase Inhibition
Assay
To evaluate the anti-inflammatory potential of wogonin and its derivatives, a time-resolved

fluorescence resonance energy transfer (TR-FRET) assay is utilized to measure CDK8

activity[2].

Step-by-Step Workflow:

Reagent Assembly: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM

MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

Compound Incubation: In a 384-well plate, add 5 μL of the C8-methoxylated test compound

(serially diluted from 10 μM to 1 nM) to 5 μL of CDK8/CycC enzyme complex (final

concentration 2 nM). Incubate for 15 minutes at room temperature.

Reaction Initiation: Add 10 μL of a substrate mixture containing ULight-labeled MBP peptide

(50 nM) and ATP (at the predetermined Km value, typically ~10 μM).

Detection: After 60 minutes of incubation, halt the reaction by adding 10 μL of EDTA (30 mM)

containing Europium-labeled anti-phospho-MBP antibody (2 nM).

Self-Validation (Data Integrity): Include a positive control (e.g., CCT251545) and a DMSO-

only negative control. Calculate the Z'-factor for the plate; a Z'-factor > 0.6 validates the

assay's reliability before IC₅₀ curves are fitted using a 4-parameter logistic model.
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Caption: Wogonin's mechanism of action: CDK8 inhibition and PI3K downregulation leading to

anti-inflammation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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